4,6-二氯嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

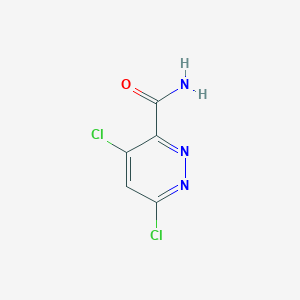

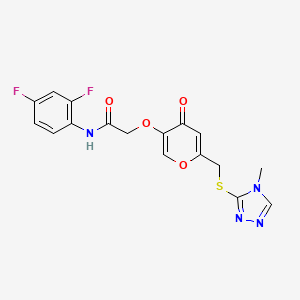

The compound 4,6-Dichloropyridazine-3-carboxamide is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of chloro and carboxamide substituents on the pyridazine ring can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, monomers containing thioether units derived from pyridazine, such as 3,6-bis(4-chloroformylphenylthio)pyridazine, have been synthesized and reacted with diamine-containing thioether and sulfone units to prepare polyamides with heterocycles and high contents of thioether groups . These polyamides exhibit good optical and thermal properties, indicating that the synthesis of pyridazine derivatives can lead to materials with desirable characteristics.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related dichloropyridazine compounds have been studied using density functional theory (DFT) and spectroscopic techniques . These studies provide insights into the electronic properties, such as the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), as well as the charge density distribution and sites of chemical reactivity. Such analyses are crucial for understanding the behavior of 4,6-Dichloropyridazine-3-carboxamide at the molecular level.

Chemical Reactions Analysis

The reactivity of pyridazine derivatives has been investigated, revealing that certain substituents can influence the reaction pathways and outcomes. For example, the presence of a sulfo group in N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides can prevent the acylation of sterically hindered amines, demonstrating the nuanced reactivity of these compounds . This suggests that the chloro and carboxamide groups in 4,6-Dichloropyridazine-3-carboxamide may also impart specific reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the introduction of chloro and carboxamide groups can affect the solubility, optical properties, and thermal stability of the compounds . Additionally, the non-linear optical behavior and stability of molecules can be analyzed through their electric dipole moment and hyperpolarizability, as well as through natural bond orbital analysis . These properties are essential for the potential application of 4,6-Dichloropyridazine-3-carboxamide in various fields, such as materials science and pharmaceuticals.

科学研究应用

合成和抗病毒评估

4,6-二氯嘧啶-3-甲酰胺衍生物已被合成并对其生物活性进行了评估。例如,Heinisch 等人 (1996) 合成了嘧啶并[3,4-b][1,5]苯并二氮杂卓-5-酮,其结构与奈韦拉平等 HIV 逆转录酶抑制剂相关,并评估了它们对人免疫缺陷病毒 1 型的抑制效力 (Heinisch et al., 1996)。

抗分枝杆菌剂

Heinisch 等人 (2000) 的进一步研究涉及从取代的 3,6-二氯嘧啶-4-甲酰胺中创建三环和四环化合物,并筛选了它们的抗分枝杆菌特性 (Heinisch et al., 2000)。

在聚酯纤维染色中的应用

Khalifa 等人 (2015) 探索了在新型杂环芳基单偶氮有机化合物(包括用于染色聚酯织物的硒吩并[2,3-b]嘧啶衍生物)的合成中使用 4,6-二氯嘧啶-3-甲酰胺衍生物。他们还研究了这些化合物的颜色特性、牢度特性和抗氧化和抗菌作用等生物活性 (Khalifa et al., 2015)。

抑制白细胞介素-1β 转换酶

Dolle 等人 (1997) 合成了 3-氯-4-甲酰胺基-6-芳基嘧啶,一类新型白细胞介素-1β 转换酶 (ICE) 抑制剂。他们研究了构效关系并提出了这些化合物不可逆失活的机制 (Dolle et al., 1997)。

抗菌活性

Al-Omar 和 Amr (2010) 的研究涉及合成源自吡啶-2,6-甲酰胺的席夫碱,并评估了它们的杀菌和杀真菌活性,显示出显着的抗菌活性 (Al-Omar & Amr, 2010)。

属性

IUPAC Name |

4,6-dichloropyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-2-1-3(7)9-10-4(2)5(8)11/h1H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGORVZSVADSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropyridazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)

![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)